molecular formula C21H20ClNO2 B1669359 HIV-1 integrase inhibitor 2 CAS No. 957890-42-5

HIV-1 integrase inhibitor 2

Cat. No.: B1669359
CAS No.: 957890-42-5
M. Wt: 353.8 g/mol
InChI Key: XRPUJSGGRFQZPJ-UHFFFAOYSA-N
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Description

LEDGIN6, also known as CX05168, is a quinoline-based compound that acts as a protein-protein interaction inhibitor. It specifically inhibits the interaction between lens epithelium-derived growth factor (LEDGF/p75) and human immunodeficiency virus (HIV) integrase. This inhibition is crucial for the treatment of HIV infection, as it prevents the integration of viral DNA into the host genome, thereby halting the replication of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LEDGIN6 involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: This is typically achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of a Lewis acid catalyst.

    Functionalization: The quinoline core is then functionalized with various substituents to achieve the desired chemical properties. This involves reactions such as halogenation, alkylation, and acylation.

    Final Assembly: The final step involves coupling the functionalized quinoline with other molecular fragments to form LEDGIN6. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of LEDGIN6 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

LEDGIN6 undergoes various chemical reactions, including:

    Oxidation: LEDGIN6 can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert LEDGIN6 into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like alkyl halides or amines are used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for different applications .

Scientific Research Applications

LEDGIN6 has a wide range of scientific research applications, including:

Mechanism of Action

LEDGIN6 exerts its effects by inhibiting the interaction between lens epithelium-derived growth factor (LEDGF/p75) and HIV integrase. This inhibition prevents the integration of viral DNA into the host genome, thereby blocking the replication of the virus. The molecular targets involved include the active sites of LEDGF/p75 and HIV integrase, where LEDGIN6 binds and disrupts their interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LEDGIN6

LEDGIN6 is unique in its specific inhibition of the protein-protein interaction between LEDGF/p75 and HIV integrase. This specificity makes it a valuable tool for studying these interactions and developing targeted therapies .

Properties

IUPAC Name

2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-3-7-16(21(24)25)19-13(2)23-18-11-10-15(22)12-17(18)20(19)14-8-5-4-6-9-14/h4-6,8-12,16H,3,7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPUJSGGRFQZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647348
Record name 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957890-42-5
Record name 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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HIV-1 integrase inhibitor 2
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